Boc-O2Oc-O2Oc-OH
Overview
Description
Boc-O2Oc-O2Oc-OH: is a chemical compound with the molecular formula C17H32N2O9 and a molecular weight of 408.44 g/mol . It is a specialty product often used in proteomics research. The compound is known for its unique structure, which includes multiple functional groups that make it suitable for various scientific applications.
Mechanism of Action
Target of Action
The primary target of Boc-O2Oc-O2Oc-OH is proteins and other biomolecules . The compound is used as a spacer and hydrophilic linker for attachment of proteins and other biomolecules to various targets .
Mode of Action
this compound interacts with its targets through a process known as deprotection . The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting group . The most common method for its deprotection uses TFA and generally requires large excesses .
Biochemical Pathways
The compound plays a significant role in organic synthesis , which involves a multitude of biochemical pathways.
Pharmacokinetics
Given its use in proteomics research , it can be inferred that the compound has properties that allow it to interact effectively with proteins and other biomolecules.
Result of Action
The result of this compound’s action is the successful attachment of proteins and other biomolecules to various targets . This attachment can facilitate various biochemical reactions and processes.
Biochemical Analysis
Biochemical Properties
Boc-O2Oc-O2Oc-OH plays a crucial role in biochemical reactions, particularly in the conjugation and cross-linking of peptides and proteins. It interacts with enzymes such as transferases, hydrolases, and oxidoreductases, which catalyze the formation of covalent bonds between polypeptides . These interactions facilitate the site-directed coupling of proteins with distinct properties and the assembly of polymeric protein networks . The nature of these interactions is primarily covalent, resulting in stable and specific linkages between biomolecules.
Cellular Effects
This compound influences various cellular processes by acting as a linker for protein conjugation. It affects cell signaling pathways, gene expression, and cellular metabolism by modifying the properties of proteins through cross-linking . This compound can alter the localization and function of proteins within cells, thereby impacting cellular functions such as signal transduction, metabolic regulation, and structural integrity.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. It binds to specific amino acid residues in proteins, facilitating the formation of stable linkages . This binding interaction can lead to enzyme inhibition or activation, depending on the target protein and the nature of the modification. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to certain environmental factors such as light and temperature can lead to its degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained modifications to protein activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify protein function without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cellular stress and metabolic disturbances. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein modification and conjugation . It interacts with enzymes and cofactors that facilitate the formation of covalent bonds between proteins. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its effects. The distribution of this compound can also influence its accumulation and activity within different tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s role in protein conjugation and cross-linking, as it ensures that this compound interacts with its target proteins in the appropriate cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-O2Oc-O2Oc-OH typically involves multi-step organic reactions. The process starts with the protection of amino groups using Boc-protecting groups (tert-butyloxycarbonyl) to prevent unwanted reactions during intermediate stages. The subsequent steps involve the formation of ether linkages and esterification reactions under controlled conditions to ensure the correct molecular structure is achieved.
Industrial Production Methods
In an industrial setting, the production of This compound is carried out using large-scale reactors with precise temperature and pressure controls to optimize yield and purity. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) for coupling reactions and dimethylformamide (DMF) as a solvent. The final product is purified using techniques like recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Boc-O2Oc-O2Oc-OH: undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: : Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various esters, amides, and ethers, depending on the specific conditions and reagents used.
Scientific Research Applications
Boc-O2Oc-O2Oc-OH: is widely used in scientific research due to its versatile chemical properties. It is employed in:
Chemistry: : As a building block for synthesizing complex molecules.
Biology: : In proteomics research to study protein interactions and functions.
Medicine: : As a precursor for drug development and modification.
Industry: : In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Boc-O2Oc-O2Oc-OH: is unique due to its specific structure and functional groups. Similar compounds include:
Boc-AEEA: : Another Boc-protected amino acid derivative.
Boc-Adoa: : Similar in structure but with different functional groups.
These compounds share similarities in their use in proteomics and drug development but differ in their specific applications and reactivity.
Properties
IUPAC Name |
2-[2-[2-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O9/c1-17(2,3)28-16(23)19-5-7-25-8-10-26-12-14(20)18-4-6-24-9-11-27-13-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIKSCWOIOVKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679789 | |
Record name | 2,2-Dimethyl-4,13-dioxo-3,8,11,17,20-pentaoxa-5,14-diazadocosan-22-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1069067-08-8 | |
Record name | 2,2-Dimethyl-4,13-dioxo-3,8,11,17,20-pentaoxa-5,14-diazadocosan-22-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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